molecular formula C21H19ClN4O3S B11289459 N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11289459
M. Wt: 442.9 g/mol
InChI Key: KCELZOQRERBOBQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a benzofuran moiety, and a triazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzofuran moiety, and the attachment of the chlorophenyl group. Common reagents used in these reactions include various chlorinating agents, sulfur-containing compounds, and triazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with similar compounds such as:

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged architectures:

    Ethyl 3-(furan-2-yl)propionate: A related compound with applications in organic synthesis.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19ClN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN4O3S/c1-3-26-20(17-10-13-6-4-9-16(28-2)19(13)29-17)24-25-21(26)30-12-18(27)23-15-8-5-7-14(22)11-15/h4-11H,3,12H2,1-2H3,(H,23,27)

InChI Key

KCELZOQRERBOBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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